![molecular formula C10H16N2OS B2470534 1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine CAS No. 2176125-85-0](/img/structure/B2470534.png)

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

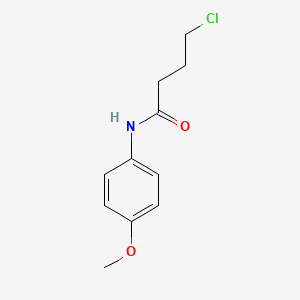

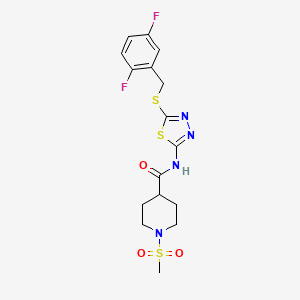

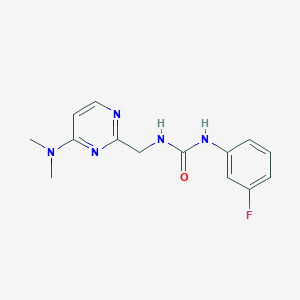

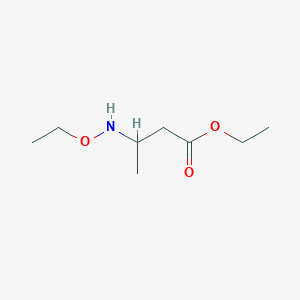

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that has shown promising results in various studies, making it a subject of interest for further research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine and its derivatives have been studied extensively for their antimicrobial properties. For example, some studies have synthesized novel thiazolo[3, 2]pyridines containing pyrazolyl moiety, which demonstrated significant antimicrobial activities (El-Emary et al., 2005). Similarly, thiazolo[3,2-a]pyridines and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial effectiveness (El-Hag Ali et al., 2005).

Anticancer Properties

Compounds with the this compound structure have shown potential in anticancer research. For instance, a study synthesized 4-thiazolidinone, pyridine, and piperazine-based conjugates, which exhibited antiproliferative effects on human leukemic cells (Kumar et al., 2014).

Enzyme Inhibition

Certain derivatives of this compound have been studied for their role as enzyme inhibitors. For example, compounds with this structure have been developed as Aurora kinase inhibitors, potentially useful in treating cancer (ヘンリー,ジェームズ, 2006).

Neurological Applications

This chemical structure has also been explored in the context of neurological functions. A study focusing on a compound with a similar structure found that it could modulate AMPA receptor gated currents, suggesting potential implications in neurological research (Arai et al., 1994).

Synthesis and Structural Analysis

Researchers have also focused on the synthesis of novel compounds incorporating the this compound moiety and their structural analysis. Studies have synthesized various derivatives and conducted conformational studies to understand their properties (Csütörtöki et al., 2012).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and metabolism of compounds with this structure have been a topic of interest. A study evaluated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel Anaplastic Lymphoma Kinase Inhibitors, which is crucial for their efficacy in therapeutic applications (Teffera et al., 2013).

Mecanismo De Acción

Target of Action

It’s worth noting that thiazole and imidazole derivatives, which are structurally similar to this compound, have been reported to interact with a broad range of biological targets .

Mode of Action

Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors .

Biochemical Pathways

Thiazole and imidazole derivatives have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .

Result of Action

Thiazole and imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects .

Propiedades

IUPAC Name |

2-[(1-methylpiperidin-2-yl)methoxy]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-12-6-3-2-4-9(12)8-13-10-11-5-7-14-10/h5,7,9H,2-4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLJOKAKXJFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)

![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)